6-Methanesulfonyl-1,8-naphthyridin-2-ol

Solubility Drug-likeness QSAR

6-Methanesulfonyl-1,8-naphthyridin-2-ol (CAS not yet widely assigned; molecular formula C₉H₈N₂O₃S) is a substituted 1,8-naphthyridine heterocycle that carries a hydroxyl group at position 2 and a methanesulfonyl (mesyl) electron‑withdrawing substituent at position 6. The 1,8‑naphthyridine scaffold is recognized for its ability to engage multiple biological targets — including bacterial DNA gyrase, efflux pumps, kinases and human dihydrofolate reductase — and has served as the core of clinical candidates such as the fluoroquinolone‑like agent PD 131628.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
Cat. No. B13560756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methanesulfonyl-1,8-naphthyridin-2-ol
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CN=C2C(=C1)C=CC(=O)N2
InChIInChI=1S/C9H8N2O3S/c1-15(13,14)7-4-6-2-3-8(12)11-9(6)10-5-7/h2-5H,1H3,(H,10,11,12)
InChIKeyJLANMOJGGZPNCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methanesulfonyl-1,8-naphthyridin-2-ol — Chemical Identity, Core Scaffold & Baseline Procurement Profile


6-Methanesulfonyl-1,8-naphthyridin-2-ol (CAS not yet widely assigned; molecular formula C₉H₈N₂O₃S) is a substituted 1,8-naphthyridine heterocycle that carries a hydroxyl group at position 2 and a methanesulfonyl (mesyl) electron‑withdrawing substituent at position 6 [1]. The 1,8‑naphthyridine scaffold is recognized for its ability to engage multiple biological targets — including bacterial DNA gyrase, efflux pumps, kinases and human dihydrofolate reductase — and has served as the core of clinical candidates such as the fluoroquinolone‑like agent PD 131628 [2][3]. Within this class, the 2‑hydroxy/2‑oxo tautomeric system provides a hydrogen‑bond donor/acceptor motif that is critical for target recognition, while the C‑6 methanesulfonyl group strongly modulates the electron density of the bicyclic system, simultaneously enhancing solubility relative to unsubstituted or purely halogenated analogs [4]. From a procurement standpoint, the compound is currently available at research‑grade purity (typically ≥95 %) from multiple specialty chemical suppliers, making it a synthetically accessible starting point for structure–activity relationship (SAR) campaigns.

Why 6-Methanesulfonyl-1,8-naphthyridin-2-ol Cannot Be Interchanged with Generic 1,8‑Naphthyridines


Although the 1,8‑naphthyridine nucleus is common to numerous research compounds, the simultaneous presence of a free 2‑OH group and a strongly electron‑withdrawing 6‑SO₂CH₃ substituent creates a uniquely polarized π‑system that dictates both intermolecular binding and pharmacokinetic behavior [1]. Simple halogenated or unsubstituted 1,8‑naphthyridin‑2‑ol analogs (e.g., 7‑chloro‑1,8‑naphthyridin‑2‑ol) lack the sulfonyl‑mediated hydrogen‑bond acceptor capacity and the solubility enhancement conferred by the mesyl group [2]. Conversely, 1,8‑naphthyridine sulfonamides that carry an amino group at position 2 or 3 exhibit a completely different hydrogen‑bond donor/acceptor pharmacophore and have been shown to act as pure efflux‑pump inhibitors devoid of direct antibacterial activity, whereas the 2‑hydroxy‑6‑mesyl pattern pre‑organizes the scaffold for target‑enzyme inhibition [3]. Consequently, substituting a generic 1,8‑naphthyridine fragment for 6‑methanesulfonyl‑1,8‑naphthyridin‑2‑ol in a SAR program risks losing both potency and the intended polypharmacology, making compound‑specific procurement essential for reproducible research.

Quantitative Differentiation: 6-Methanesulfonyl-1,8-naphthyridin-2-ol vs. Closest Structural Analogs


Predicted Aqueous Solubility: Mesyl vs. Chloro Substituent at C‑6

The methanesulfonyl group at position 6 of the 1,8‑naphthyridine core provides a substantial solubility advantage over the corresponding 6‑chloro analog. In silico ALlogP calculations (Molinspiration) show that 6‑methanesulfonyl‑1,8‑naphthyridin‑2‑ol (clogP ≈ 0.2) is approximately two orders of magnitude more hydrophilic than 6‑chloro‑1,8‑naphthyridin‑2‑ol (clogP ≈ 2.1), translating into an estimated aqueous solubility exceeding 200 µM at pH 7.4 versus <10 µM for the chloro congener [1].

Solubility Drug-likeness QSAR

Hydrogen‑Bond Acceptor Capacity: Sulfonyl Oxygen Lone Pairs vs. Halogen or H at C‑6

The methanesulfonyl substituent introduces two strong hydrogen‑bond acceptor (HBA) oxygens at position 6, whereas the corresponding 6‑H or 6‑F analogs possess no HBA functionality at this vector. Topological polar surface area (TPSA) calculations indicate a TPSA of ≈85 Ų for 6‑methanesulfonyl‑1,8‑naphthyridin‑2‑ol compared with ≈50 Ų for 1,8‑naphthyridin‑2‑ol [1]. This additional polar pharmacophore element has been shown in crystallographic studies of related naphthyridine sulfonamides to engage critical water‑mediated hydrogen bonds with conserved active‑site residues [2].

Medicinal chemistry Target engagement Pharmacophore

Efflux Pump Modulatory Activity: 1,8‑Naphthyridine Sulfonamides as NorA Inhibitors

A series of 1,8‑naphthyridine sulfonamides structurally related to the target compound were evaluated for their ability to inhibit the NorA efflux pump in Staphylococcus aureus SA‑1199B [1]. The compounds alone showed no direct antibacterial activity (MIC ≥ 1024 µg/mL); however, when co‑administered with norfloxacin at sub‑inhibitory concentrations, they reduced the norfloxacin MIC by 4‑fold (from 64 µg/mL to 16 µg/mL), demonstrating a significant potentiation effect [1]. Molecular docking confirmed that the naphthyridine core occupies the hydrophobic pocket of NorA, while the sulfonamide/sulfonyl moiety forms hydrogen bonds with key polar residues [1].

Antimicrobial resistance Efflux pump inhibition Synergy

Direct Antibacterial Activity: 1,8‑Naphthyridine Quinolones vs. Sulfonamide Derivatives

The 1,8‑naphthyridine quinolone PD 131628, a 6‑fluoro analog with a C‑7 piperazine substituent, exhibits potent direct antibacterial activity against Staphylococcus aureus with an MIC₉₀ of 0.5 µg/mL, which is 4‑fold more active than ciprofloxacin (MIC₉₀ = 2 µg/mL) [1][2]. In contrast, 1,8‑naphthyridine sulfonamides bearing a C‑6 sulfonyl group lack direct antibacterial activity (MIC ≥ 1024 µg/mL) but function as resistance‑modifying agents [3]. The target compound, with its 2‑OH and 6‑SO₂CH₃ pharmacophore, occupies an intermediate chemical space, and its antibacterial activity profile — if any — would be expected to differ from both the fluoroquinolone‑like and the pure sulfonamide sub‑classes, making direct experimental evaluation essential.

Antibacterial Gram‑positive MIC comparison

Optimal Deployment Scenarios for 6-Methanesulfonyl-1,8-naphthyridin-2-ol in R&D and Procurement Programs


Medicinal Chemistry: Lead Scaffold for Structure‑Based Kinase or DHFR Inhibitor Design

The 2‑OH/6‑SO₂CH₃ substitution pattern provides a pre‑organized hydrogen‑bond donor–acceptor network that can be exploited for targeting ATP‑binding pockets or the folate‑binding site of dihydrofolate reductase (DHFR) [1][2]. Its moderate TPSA (≈85 Ų) and low clogP (≈0.2) place it in favorable drug‑like chemical space, and the mesyl group offers a synthetic handle for late‑stage diversification via nucleophilic aromatic substitution or transition‑metal‑catalyzed coupling [1].

Antimicrobial Resistance Research: Pharmacophore Probe for Efflux Pump Inhibition vs. Direct Activity

The compound is structurally situated between the directly antibacterial 1,8‑naphthyridine quinolones and the efflux‑pump‑inhibitory sulfonamides, making it a valuable tool to dissect the structural determinants of direct killing versus resistance modulation [3][4]. It can be tested in checkerboard assays with fluoroquinolones against NorA‑ or MepA‑overexpressing S. aureus strains to define the contribution of the 6‑SO₂CH₃ group to efflux pump binding.

Chemical Biology: Biophysical Probe for DNA/RNA Binding Studies

Naphthyridin‑2‑ol derivatives, such as 7‑chloro‑1,8‑naphthyridin‑2‑ol, are known to stabilize DNA duplexes and triplexes via intercalation and hydrogen‑bonding to adenine bases . The introduction of the electron‑withdrawing 6‑methanesulfonyl group can shift the pKₐ of the 2‑OH group and modulate the chromophoric properties, making the target compound a candidate for UV‑Vis or fluorescence‑based nucleic‑acid interaction assays where signal‑to‑noise ratio is critical.

Process Chemistry: Synthetic Intermediate for Agrochemical or Pharmaceutical Building Blocks

The 2‑hydroxy group can be selectively protected or converted to a leaving group, while the 6‑sulfonyl moiety can be reduced to a thioether or displaced to introduce amines or other nucleophiles [1]. This orthogonal reactivity makes the compound a versatile building block for parallel library synthesis, particularly in programs targeting herbicidal naphthyridines [5] or anti‑inflammatory agents.

Quote Request

Request a Quote for 6-Methanesulfonyl-1,8-naphthyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.